Ionic Conductivity in Solid‑State Polymer Electrolytes: Double‑Comb vs. Single‑Comb Architecture
When 12‑methyl‑2,5,8,11‑tetraoxatridecane is employed as the oligo(ethylene oxide) side chain in a double‑comb polysiloxane polymer (poly[bis(2‑(2‑(2‑methoxyethoxy)ethoxy)ethoxy)propylsiloxane], 1), the resulting solid‑state polymer electrolyte achieves a room‑temperature ionic conductivity of 3.9 × 10⁻⁴ S cm⁻¹ at an O:Li⁺ ratio of ~40:1. This value is 3.9‑fold higher than the 1.0 × 10⁻⁴ S cm⁻¹ observed for the analogous single‑comb polysiloxane (2) bearing an identical number of oxygen donor atoms but lacking the branched isopropoxy‑terminated architecture [1].
| Evidence Dimension | Ionic conductivity (σ) at 25 °C, O:Li⁺ ≈ 40:1 |
|---|---|
| Target Compound Data | 3.9 × 10⁻⁴ S cm⁻¹ (polymer 1 incorporating the target diether side‑chain) |
| Comparator Or Baseline | 1.0 × 10⁻⁴ S cm⁻¹ (polymer 2, single‑comb polysiloxane with identical oxygen donor count) |
| Quantified Difference | 3.9‑fold higher conductivity |
| Conditions | Solid‑state polymer electrolyte film; Organometallics 1999, 18, 3249–3251. |
Why This Matters
A 3.9‑fold conductivity advantage directly impacts the power density and rate capability of solid‑state lithium batteries, making the isopropoxy‑terminated monomer a critical selection criterion for high‑performance polymer electrolytes.
- [1] Hooper, R., Lyons, L. J., Moline, D. A., & West, R. (1999). A Highly Conductive Solid-State Polymer Electrolyte Based on a Double-Comb Polysiloxane Polymer with Oligo(ethylene oxide) Side Chains. Organometallics, 18(17), 3249–3251. View Source
